N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

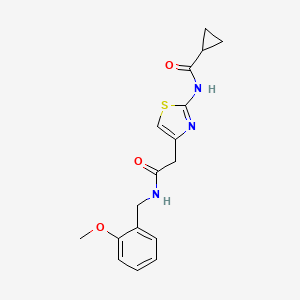

N-(4-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core linked to a cyclopropanecarboxamide moiety and a 2-methoxybenzyl-substituted acetamide side chain. Its molecular formula is C₁₇H₁₈N₃O₃S, with a molecular weight of 356.4 g/mol. The compound’s structure combines a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a cyclopropane group, which introduces steric constraints that may enhance binding specificity in biological systems.

Properties

IUPAC Name |

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCLZGFRMHZSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole derivative with 2-methoxybenzylamine.

Formation of the Cyclopropanecarboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial agent due to its thiazole moiety, which is known to exhibit antibacterial and antifungal activities.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given the biological activity of thiazole derivatives in inhibiting cancer cell growth.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of microorganisms or cancer cells. Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, supported by experimental data from diverse sources.

Key Observations :

- Substituent Impact on Yield : The synthesis of compound 44 (43% yield) involves a pyridinyl group, while derivatives with bulkier substituents (e.g., compound 47 in ) show lower yields (6%), suggesting steric hindrance affects reaction efficiency .

- Role of Cyclopropane : The cyclopropane moiety is conserved across analogs, likely due to its ability to enhance metabolic stability by resisting oxidative degradation .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Methoxy Group Effects : The target compound’s 2-methoxybenzyl group introduces distinct ¹H-NMR signals (δ 3.85 for OCH₃), absent in analogs like CAS 923139-08-6 (p-tolyl CH₃ at δ 2.35) .

- Melting Points : Urea derivatives (e.g., 1f) and coumarin-thiazole hybrids exhibit higher melting points (198–220°C), likely due to hydrogen bonding and planar aromatic systems .

Biological Activity

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 941874-17-5 |

| Structural Features | Contains thiazole and cyclopropane moieties |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the methoxybenzylamine group through nucleophilic substitution reactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Key Findings:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

- SUIT-2 (pancreatic cancer)

-

Efficacy :

- The compound exhibited IC₅₀ values significantly lower than standard chemotherapeutics like cisplatin, indicating higher potency against certain cell lines.

- For instance, it was reported that compounds similar to this compound achieved IC₅₀ values as low as 0.4 µM against MDA-MB-231 cells, outperforming cisplatin by a factor of approximately 79 times .

- Mechanism of Action :

Case Study 1: Breast Cancer Cell Line MDA-MB-231

A comparative study was conducted on the effects of this compound against MDA-MB-231 cells. The results indicated:

| Compound | IC₅₀ (µM) | Relative Potency to Cisplatin |

|---|---|---|

| N-(4-(... | 0.4 | 78.75 times more potent |

| Cisplatin | 31.5 | 1 |

This study highlights the compound's potential as a more effective alternative to traditional chemotherapy agents.

Case Study 2: Apoptosis Induction

In another investigation, flow cytometry analysis demonstrated that treatment with this compound led to significant increases in apoptosis markers in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.